molecular formula C13H11ClFN3O B2862612 (2-chloro-4-fluorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone CAS No. 2034237-64-2

(2-chloro-4-fluorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone

Cat. No.: B2862612
CAS No.: 2034237-64-2
M. Wt: 279.7
InChI Key: ASUVKBUYWOUBTH-UHFFFAOYSA-N
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Description

(2-chloro-4-fluorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone is a complex organic compound that features a unique combination of a chlorinated fluorophenyl group and a dihydropyrazolopyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-4-fluorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the 2-chloro-4-fluorophenyl precursor, which can be synthesized through halogenation reactions. The dihydropyrazolopyrazine moiety is then introduced via cyclization reactions involving appropriate pyrazole derivatives and aldehydes under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. Techniques such as recrystallization and chromatography are employed to purify the final compound .

Chemical Reactions Analysis

Types of Reactions

(2-chloro-4-fluorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

(2-chloro-4-fluorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2-chloro-4-fluorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (2-chloro-4-fluorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-yl)methanone
  • (2-chloro-4-fluorophenyl)(6,7-dihydropyrazolo[1,5-a]pyridine-5(4H)-yl)methanone

Uniqueness

(2-chloro-4-fluorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFN3O/c14-12-7-9(15)1-2-11(12)13(19)17-5-6-18-10(8-17)3-4-16-18/h1-4,7H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUVKBUYWOUBTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CN1C(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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